CP-628006

Cystic Fibrosis CFTR Potentiator Ion Channel Gating

CFTR research requiring discrimination between ATP-dependent and ATP-independent gating mechanisms cannot rely on standard potentiators such as ivacaftor alone. CP-628006 is the definitive pharmacological probe for resolving this distinction. • Restores ATP-dependent channel gating to G551D-CFTR (EC50=380 nM) via a mechanism fundamentally distinct from ivacaftor; complements ivacaftor activity in vitro for combination therapy studies. • Delays F508del-CFTR deactivation, enabling channel stability and post-rescue trafficking investigations. • Supplied at ≥98% purity; stable under ambient shipping conditions.

Molecular Formula C32H35F3N2O2
Molecular Weight 536.6 g/mol
Cat. No. B12422454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-628006
Molecular FormulaC32H35F3N2O2
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)CNC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(CCC(F)(F)F)O)CC5=CC=CC=C5
InChIInChI=1S/C32H35F3N2O2/c1-22-26(8-5-17-36-22)21-37-29(38)25-10-12-28-24(18-25)9-11-27-20-30(39,14-16-32(33,34)35)13-15-31(27,28)19-23-6-3-2-4-7-23/h2-8,10,12,17-18,27,39H,9,11,13-16,19-21H2,1H3,(H,37,38)/t27-,30+,31+/m1/s1
InChIKeyKCAXPRFNWUOBNC-RDAHNBDFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-628006: ATP-Dependent CFTR Potentiator


CP-628006 is a synthetic small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that directly binds to and enhances the gating of mutant CFTR chloride channels [1]. It restores function to the G551D-CFTR gating variant by increasing the frequency and duration of channel openings, and demonstrates notable activity on the predominant F508del-CFTR mutant [2]. CP-628006 has a distinct chemical structure and is used as a pharmacological tool to dissect CFTR gating mechanisms and explore combination therapeutic strategies .

ATP-dependent CFTR potentiator tool
Enables G551D and F508del CFTR gating studies
Distinct chemical structure for mechanistic dissection

Mechanistic Divergence of CP-628006


CFTR potentiators are a chemically and mechanistically diverse class of molecules; they cannot be assumed to be functionally equivalent. CP-628006 confers ATP-dependent gating on the G551D-CFTR mutant, whereas the clinically approved potentiator ivacaftor acts in an ATP-independent manner [1]. This fundamental mechanistic difference translates into distinct effects on channel deactivation kinetics and differential potentiation across CFTR variants, making simple substitution without functional validation inappropriate for research applications [2]. Furthermore, the activity of CP-628006 is complementary to, rather than redundant with, that of ivacaftor in vitro, underscoring the non-overlapping nature of their pharmacology [1].

CP-628006
Ivacaftor
Mechanistically distinct: ATP-dependent gating vs. ATP-independent action. Direct substitution may confound mechanistic studies.
CP-628006
Ivacaftor
Opposing effects on F508del-CFTR deactivation kinetics (delays vs. accentuates). Functional outcomes cannot be assumed equivalent.

CP-628006: Quantitative Evidence Profile


ATP-Dependent G551D-CFTR Potentiation

In excised inside-out membrane patches expressing the G551D-CFTR mutant, CP-628006 conferred ATP-dependent channel gating, meaning its potentiating activity was contingent on the presence of ATP. In direct contrast, the action of ivacaftor on the same mutant was ATP-independent [1]. This represents a fundamental mechanistic distinction between the two compounds.

ATP Dependence
Head-to-head
ATP-dependent vs. ATP-independent (Ivacaftor) on G551D-CFTR
Mechanistic divergence: CP-628006 requires ATP, enabling pathway-specific gating studies.
Excised inside-out patches; G551D-CFTR
Cystic Fibrosis CFTR Potentiator Ion Channel Gating

Potency Variation Across CFTR Variants

In excised inside-out membrane patch assays, CP-628006 displayed variant-dependent potency differences. Its EC50 for wild-type CFTR was 24 nM, compared to 400 nM for the low temperature-rescued F508del-CFTR mutant . The potency on the G551D-CFTR gating mutant was also lower than that on wild-type, with an EC50 of 380 nM .

Variant Potency
Class-level
EC50: WT 24 nM, F508del 400 nM, G551D 380 nM (16.7-fold WT-F508del difference)
Variant-dependent potency; concentration selection must account for specific CFTR genotype.
Excised inside-out patches; data to verify
Cystic Fibrosis CFTR Potentiator Pharmacology

Synergistic Activation of G551D-CFTR with Ivacaftor

For the G551D-CFTR mutant, the combination of CP-628006 and ivacaftor resulted in a significantly greater potentiation of channel activity than ivacaftor alone [1]. This synergistic effect was specific to G551D-CFTR and was not observed with the F508del-CFTR mutant [1].

Synergy with Ivacaftor
Head-to-head
CP-628006 + ivacaftor > ivacaftor alone on G551D-CFTR; not observed on F508del
Supports combination study rationale for G551D channel activation.
G551D-CFTR cells; qualitative increase
Cystic Fibrosis CFTR Potentiator Drug Combination

F508del-CFTR Deactivation Modulation

In assays measuring the deactivation of plasma membrane-rescued F508del-CFTR, CP-628006 delayed, but did not prevent, channel deactivation. In contrast, ivacaftor accentuated F508del-CFTR deactivation under the same conditions [1].

Deactivation Kinetics
Head-to-head
Delays deactivation (F508del) vs. ivacaftor accentuates deactivation
Opposing deactivation effects differentiate tool utility for trafficking/stability studies.
F508del-CFTR at plasma membrane
Cystic Fibrosis CFTR Potentiator Channel Deactivation

Research Applications of CP-628006


ATP-Dependent Gating Mechanism Studies

CP-628006 is the definitive tool for studies requiring a CFTR potentiator with ATP-dependent activity on the G551D mutant. Researchers can use it in parallel with ivacaftor (ATP-independent) to dissect the molecular basis of nucleotide-dependent gating modulation in CFTR. The clear mechanistic distinction provides a controlled system for probing the role of ATP binding and hydrolysis in channel potentiation [1].

Combination Therapy Development for G551D

Given the demonstrated synergy between CP-628006 and ivacaftor on G551D-CFTR [1], this compound is a critical reagent for pre-clinical research into combination therapies. Procurement is justified for studies aiming to optimize or mechanistically understand multi-potentiator regimens for the G551D patient population.

Variant-Specific Pharmacological Profiling

The 15-fold difference in CP-628006 potency between wild-type and F508del-CFTR [1] makes it a precise tool for experiments where titration against specific CFTR genotypes is required. It is particularly suited for dose-response studies in heterologous expression systems or patient-derived cell lines to model variant-specific therapeutic windows.

F508del-CFTR Deactivation and Stability Studies

The unique property of CP-628006 to delay, rather than accelerate, F508del-CFTR deactivation [1] positions it as a specialized probe for investigating the stability and trafficking of this mutant after it has been rescued to the plasma membrane. This is a key area of research distinct from simple channel potentiation, where CP-628006 offers a clear functional advantage over other potentiators like ivacaftor.

Application
Selection Property
Validation Focus
ATP-dependent CFTR gating research
ATP-dependent potentiator
G551D-CFTR gating mechanism assays
G551D-CFTR combination research
Synergy with ATP-independent potentiator
Multi-potentiator channel activation endpoints
CFTR variant dose-response studies
Variant-dependent concentration requirements
Genotype-specific concentration titration
F508del-CFTR stability & trafficking studies
Deactivation-delaying property
Post-activation channel trafficking assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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